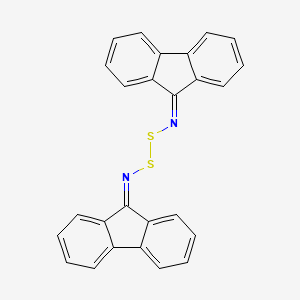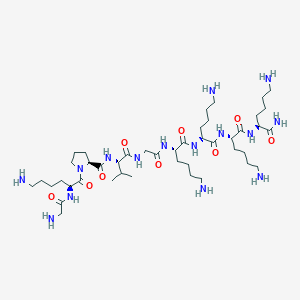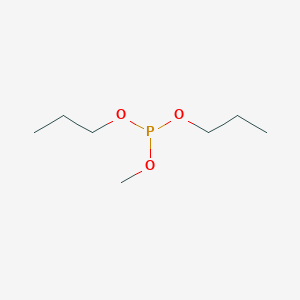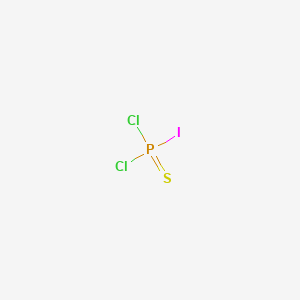![molecular formula C12H20N6OS B14510055 N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea CAS No. 62734-55-8](/img/structure/B14510055.png)
N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N’-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea is a complex organic compound that features a triazine ring substituted with a piperidine moiety, a methoxy group, and a thiourea linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Thiourea Formation: The final step involves the reaction of the substituted triazine with ethyl isothiocyanate to form the thiourea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N’-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea linkage to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Ethyl-N’-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into mechanisms of action and potential therapeutic targets.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N’-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea involves its interaction with specific molecular targets. The piperidine moiety and the triazine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The thiourea linkage can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-Ethyl-N’-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]urea: Similar structure but with a urea linkage instead of thiourea.
N-Ethyl-N’-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]guanidine: Contains a guanidine group instead of thiourea.
N-Ethyl-N’-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]carbamate: Features a carbamate linkage.
Uniqueness
N-Ethyl-N’-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea is unique due to its thiourea linkage, which can form stronger hydrogen bonds compared to urea or carbamate linkages. This can result in higher binding affinity and specificity for certain molecular targets, making it a valuable compound for drug development and other applications.
Propiedades
Número CAS |
62734-55-8 |
|---|---|
Fórmula molecular |
C12H20N6OS |
Peso molecular |
296.39 g/mol |
Nombre IUPAC |
1-ethyl-3-(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)thiourea |
InChI |
InChI=1S/C12H20N6OS/c1-3-13-12(20)16-9-14-10(17-11(15-9)19-2)18-7-5-4-6-8-18/h3-8H2,1-2H3,(H2,13,14,15,16,17,20) |
Clave InChI |
ZRUPFGMOMWQTMX-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=S)NC1=NC(=NC(=N1)OC)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B14509987.png)



![4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane](/img/structure/B14510005.png)




![7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14510050.png)
![1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne](/img/structure/B14510057.png)

